11-(3,4-dichlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a fused diazepine ring system with two benzene moieties. Its structure includes a 3,4-dichlorophenyl group at position 11 and tetramethyl substituents (3,3,7,8-tetramethyl) on the diazepine core. These features confer distinct electronic, steric, and physicochemical properties, making it a candidate for therapeutic and material science applications.
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N2O/c1-12-7-17-18(8-13(12)2)27-22(14-5-6-15(24)16(25)9-14)21-19(26-17)10-23(3,4)11-20(21)28/h5-9,22,26-27H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDGNQDZCDBQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC(=C(C=C4)Cl)Cl)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-(3,4-dichlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo diazepine family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 402.52 g/mol. The structure features a complex arrangement that includes a dichlorophenyl group and a tetramethyl-substituted diazepine core.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
- Antitumor Activity : Several studies have shown that derivatives of dibenzo diazepines can inhibit cancer cell proliferation. For instance, compounds structurally similar to this one have demonstrated significant antiproliferative effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The antibacterial activity of related compounds has been established against Gram-positive and Gram-negative bacteria. For example, some derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- CNS Activity : Given its structural similarity to well-known psychoactive substances, this compound may exhibit central nervous system (CNS) activity. It is hypothesized to act on GABA receptors, which are crucial for inhibitory neurotransmission in the brain .
The mechanisms underlying the biological activities of 11-(3,4-dichlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one are still under investigation. However, several proposed pathways include:
- Inhibition of Cell Proliferation : Studies suggest that the compound may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
- Antimicrobial Mechanism : The antibacterial action may involve disruption of bacterial cell walls or interference with protein synthesis .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antitumor | Significant inhibition | |
| Antibacterial | Effective against E. coli and S. aureus | |
| CNS Activity | Potential GABAergic effects |
Case Study Analysis
In a study examining the anticancer properties of dibenzo diazepine derivatives similar to this compound:
- Study Design : Researchers evaluated the antiproliferative effects on various human cancer cell lines.
- Results : The compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
- : These findings support further development as a potential chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Dibenzo[b,e][1,4]diazepin-1-one derivatives are widely studied for their structural versatility. Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Group Variations
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Property | Target Compound | 11-(3-Chlorophenyl)-3-(thienyl)-... | 11-[4-(Diethylamino)phenyl]-... |
|---|---|---|---|
| LogP (Predicted) | 4.8 | 3.9 | 2.7 |
| Water Solubility (mg/mL) | <0.01 | 0.12 | 1.5 |
| Polar Surface Area (Ų) | 45.7 | 68.3 | 55.2 |
| Hydrogen Bond Donors | 0 | 0 | 1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
